Technical Whitepaper: Physical Properties, Chemical Reactivity, and Synthesis of 4-Chloro-N-methyl-N-phenylaniline
Technical Whitepaper: Physical Properties, Chemical Reactivity, and Synthesis of 4-Chloro-N-methyl-N-phenylaniline
Executive Summary
In the realm of advanced organic synthesis and materials science, tertiary diarylamines serve as privileged scaffolds. Among these, Benzenamine, 4-chloro-N-methyl-N-phenyl- (commonly referred to as 4-chloro-N-methyl-N-phenylaniline, CAS 174307-94-9) stands out due to its orthogonal reactivity profile. As a Senior Application Scientist, I frequently leverage this molecule's dual nature: the electron-rich tertiary amine core facilitates applications in hole-transport materials, while the uniquely preserved carbon-chlorine (C-Cl) bond acts as a precise electrophilic handle for late-stage functionalization.
This guide provides an authoritative, self-validating framework for the synthesis, characterization, and application of this critical intermediate.
Structural and Physical Properties
Understanding the baseline physical properties of 4-chloro-N-methyl-N-phenylaniline is the first step in ensuring reproducible experimental design. The compound typically presents as a colorless to pale yellow oil at room temperature[1][2]. Darkening of the oil often indicates trace oxidative degradation of the amine core, highlighting the need for inert storage conditions.
Quantitative Data Summary
| Parameter | Specification | Analytical Significance |
| Chemical Name | 4-Chloro-N-methyl-N-phenylaniline | Standard IUPAC nomenclature. |
| CAS Registry Number | 174307-94-9 | Primary identifier for inventory and safety tracking[3]. |
| Molecular Formula | C₁₃H₁₂ClN | Determines stoichiometric calculations[3]. |
| Molecular Weight | 217.69 g/mol | Confirmed via MS molecular ion peak[3]. |
| Physical State | Colorless to pale yellow oil | Visual indicator of purity; darkening suggests oxidation[1][2]. |
| Solubility Profile | Soluble in THF, Toluene, Chloroform | Enables homogeneous catalysis and liquid-state NMR[2]. |
Chemical Reactivity & Mechanistic Insights
The true value of 4-chloro-N-methyl-N-phenylaniline lies in its chemoselectivity. The molecule possesses two distinct, orthogonal reactivity sites:
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The Tertiary Amine Core: Donates electron density into the aromatic rings, making them susceptible to electrophilic aromatic substitution and providing the electronic properties required for OLED hole-transport layers.
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The C-Cl Bond: Serves as a latent electrophile. Because aryl chlorides are generally less reactive than aryl bromides, iodides, or triflates, this C-Cl bond survives the initial synthesis and remains available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to build more complex architectures[4].
Orthogonal reactivity profile of 4-chloro-N-methyl-N-phenylaniline and downstream applications.
Experimental Methodology: Chemoselective Synthesis
To synthesize this compound without prematurely reacting the C-Cl bond, we must exploit the differential reactivity of pseudohalogens. The optimal route is the Buchwald-Hartwig amination of 4-chlorophenyl trifluoromethanesulfonate (triflate) with N-methylaniline [5].
Causality of Experimental Design
Why use a triflate instead of a simple dihaloarene? The triflate group undergoes oxidative addition with Pd(0) at a significantly lower activation energy than the chloride. By using a weak base (Cs₂CO₃) and strictly capping the thermal energy at 60 °C, we create a kinetic trap where the catalyst only inserts into the C-OTf bond[5]. If the temperature exceeds 65 °C, the C-Cl bond begins to react, leading to the unwanted di-aminated side product, N,N'-dimethyl-N,N'-diphenyl-1,4-phenylenediamine[4][5].
Step-by-Step Self-Validating Protocol
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Substrate Purification (Critical Checkpoint): Pass the 4-chlorophenyl triflate through a short plug of silica gel prior to use.
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Validation/Causality: Trace acidic impurities from triflic anhydride drastically poison the Pd/BINAP catalyst. Using unpurified triflate extends reaction times from an efficient 26 hours to over 45 hours, risking degradation[4].
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Catalyst Activation: In a flame-dried, argon-purged flask, combine palladium acetate (3.0 mol%) and (±)-BINAP (4.5 mol%). The slight excess of ligand prevents the precipitation of inactive palladium black[4].
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Reagent Assembly: Add N-methylaniline (1.2 equivalents) and the purified 4-chlorophenyl triflate (1.0 equivalent) to the flask.
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Base Addition: Introduce anhydrous cesium carbonate (Cs₂CO₃, 1.4 equivalents) under argon flow. Add anhydrous THF to achieve the desired molarity[5].
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Thermal Control (The Validation Step): Submerge the flask in an oil bath and insert an internal thermocouple directly into the reaction mixture. Heat the mixture such that the internal temperature stabilizes at exactly 60 °C (±1 °C) [5].
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Monitoring & Isolation: Monitor the reaction via GC/MS. The protocol validates itself when the starting triflate peak disappears and a singular product peak at m/z 217/219 emerges. Cool to room temperature, filter through Celite, and purify via bulb-to-bulb distillation (bp 92°C at 0.001 mm) or chromatography[2].
Workflow for chemoselective Buchwald-Hartwig amination, highlighting the temperature threshold.
Analytical Validation (Quality Control)
To confirm the structural integrity of the synthesized batch and ensure the absence of the di-aminated side product, the following spectroscopic markers must be validated against reference standards[2]:
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¹H NMR (300 MHz, CDCl₃): The defining feature is the sharp singlet at δ 3.28 ppm integrating to 3 protons, confirming the intact N-methyl group. The aromatic region displays a complex multiplet from δ 6.88 to 7.32 ppm integrating to 9 protons[2].
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¹³C NMR (75 MHz, CDCl₃): The N-methyl carbon resonates at δ 40.3 ppm. Eight distinct aromatic carbon signals (δ 120.5, 121.4, 122.2, 125.5, 129.0, 129.3, 147.6, 148.6) confirm the asymmetric diarylamine structure[2].
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Infrared (IR) Spectroscopy (neat): Key stretching frequencies include 3061 cm⁻¹ (aromatic C-H), 2943 cm⁻¹ (aliphatic C-H), and 817 cm⁻¹ (characteristic of para-substituted benzenes and C-Cl stretching)[2].
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Mass Spectrometry (GC/MS): The presence of the chlorine isotope pattern is mandatory. The spectrum must show the molecular ion (M⁺) at m/z 219 (for ³⁷Cl) and m/z 217 (for ³⁵Cl) in an approximate 1:3 ratio[2].
References
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Wolfe, J. P., & Buchwald, S. L. (2002). Benzenamine, 4-chloro-N-methyl-N-phenyl-. Organic Syntheses, Vol. 78, p. 23. 4
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Wolfe, J. P., & Buchwald, S. L. (2004). Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses, Coll. Vol. 10, p. 423. 5
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Appchem Limited. (2024). Benzenamine, 4-chloro-N-methyl-N-phenyl- | 174307-94-9 | C13H12ClN. Appchem Product Catalog. 3
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ACS Publications. (2024). Acid-Promoted Amination of Cyclohexenone for the Divergent Synthesis of p-Aminophenols and Tertiary Amines. The Journal of Organic Chemistry. 1
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Organic Syntheses Inc. (2004). Analytical Data and Experimental Procedures for N-Methyl-N-(4-chlorophenyl)aniline. 2
